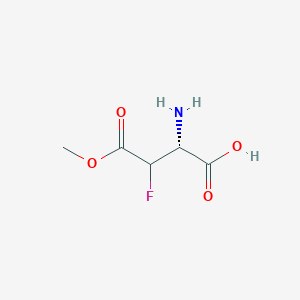
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid is a chiral amino acid derivative with a unique structure that includes a fluorine atom, a methoxy group, and a keto group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method is the asymmetric synthesis starting from chiral precursors. The process may include steps such as fluorination, methoxylation, and the introduction of the amino group under controlled conditions. For example, the fluorination step can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or microbial fermentation to achieve high enantioselectivity and yield
化学反応の分析
Types of Reactions
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as an anticancer or antiviral agent.
Industry: Used in the development of new materials with unique properties due to the presence of fluorine and methoxy groups.
作用機序
The mechanism of action of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by mimicking natural substrates or by forming stable complexes with the active site.
類似化合物との比較
Similar Compounds
(2R)-2-amino-3-fluoro-4-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-2-amino-3-chloro-4-methoxy-4-oxobutanoic acid: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-amino-3-fluoro-4-methoxybutanoic acid: Similar structure but without the keto group.
Uniqueness
The uniqueness of (2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can significantly alter its pharmacokinetic properties, making it a valuable compound for drug development and other applications.
特性
分子式 |
C5H8FNO4 |
|---|---|
分子量 |
165.12 g/mol |
IUPAC名 |
(2R)-2-amino-3-fluoro-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C5H8FNO4/c1-11-5(10)2(6)3(7)4(8)9/h2-3H,7H2,1H3,(H,8,9)/t2?,3-/m0/s1 |
InChIキー |
TWWCVGNMYCSRFX-NFJMKROFSA-N |
異性体SMILES |
COC(=O)C([C@@H](C(=O)O)N)F |
正規SMILES |
COC(=O)C(C(C(=O)O)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


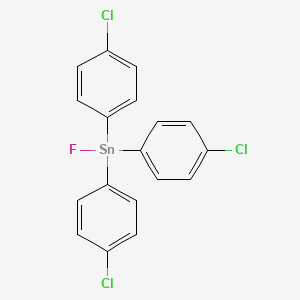
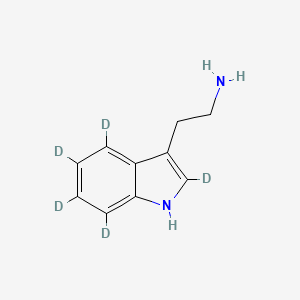
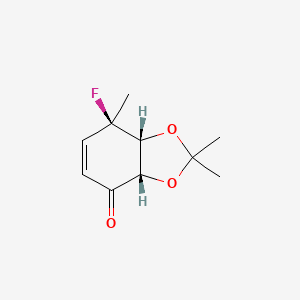
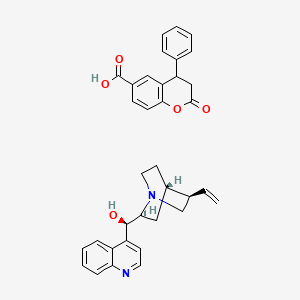
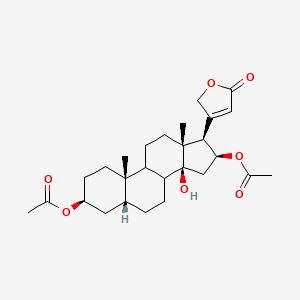
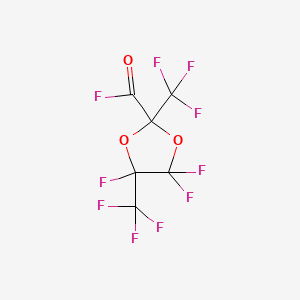
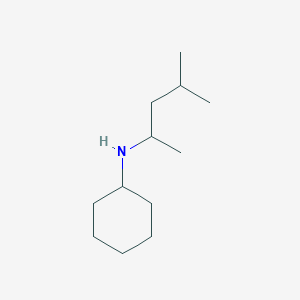
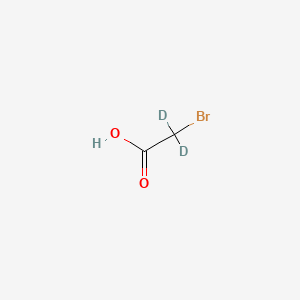
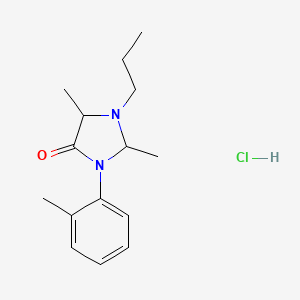
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)
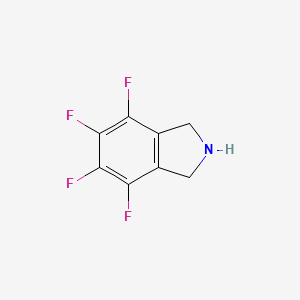
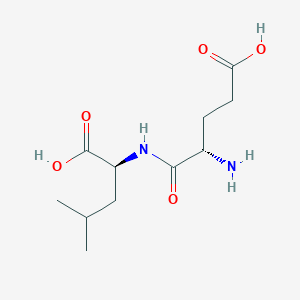

![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
